![molecular formula C30H22Cl2N4O2 B581846 N-2-Chlorobenz-[b,f][1,4]oxazepine-11-yl Amoxapine CAS No. 1216608-66-0](/img/structure/B581846.png)
N-2-Chlorobenz-[b,f][1,4]oxazepine-11-yl Amoxapine
Descripción general
Descripción
Métodos De Preparación
The synthesis of N-2-Chlorobenz-[b,f][1,4]oxazepine-11-yl Amoxapine involves several steps. One of the reported synthetic routes includes the treatment of 2-(4-chlorophenoxy)aniline with phosgene or triphosgene to form an intermediate, which is then further reacted to produce the final compound . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained with high purity.
Análisis De Reacciones Químicas
N-2-Chlorobenz-[b,f][1,4]oxazepine-11-yl Amoxapine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an alcohol or amine.
Aplicaciones Científicas De Investigación
N-2-Chlorobenz-[b,f][1,4]oxazepine-11-yl Amoxapine is primarily used in proteomics research applications . It serves as a reference standard or impurity marker in the analysis of Amoxapine and related compounds. Additionally, it may be used in studies investigating the pharmacokinetics and metabolism of Amoxapine, as well as in the development of analytical methods for detecting and quantifying impurities in pharmaceutical formulations.
Mecanismo De Acción
N-2-Chlorobenz-[b,f][1,4]oxazepine-11-yl Amoxapine is similar to other dibenzooxazepine compounds, such as Amoxapine and Loxapine . These compounds share a common structural framework and exhibit similar pharmacological properties. this compound is unique in its specific substitution pattern and its role as an impurity marker in analytical studies.
Comparación Con Compuestos Similares
Amoxapine: A tricyclic antidepressant with a similar dibenzooxazepine structure.
Loxapine: An antipsychotic medication with a related chemical structure and pharmacological profile.
Actividad Biológica
Chemical Structure and Properties
The molecular formula of N-2-Chlorobenz-[b,f][1,4]oxazepine-11-yl Amoxapine is with a molecular weight of 541.43 g/mol. The presence of the dibenzo[b,f][1,4]oxazepine structure is significant as it relates to the pharmacological profile of similar compounds.
Property | Value |
---|---|
Molecular Formula | C₃₀H₂₂Cl₂N₄O₂ |
Molecular Weight | 541.43 g/mol |
CAS Number | 1216608-66-0 |
Purity | >95% |
This compound is hypothesized to exert its biological effects through interactions with neurotransmitter systems, particularly serotonin and norepinephrine pathways. Similar compounds have demonstrated the ability to inhibit reuptake mechanisms, thereby enhancing mood and cognitive functions.
Pharmacodynamics
Research indicates that amoxapine and its derivatives may influence various neurotransmitter receptors:
- Serotonin Receptors : Modulation of serotonin levels can lead to antidepressant effects.
- Dopamine Receptors : Potential antipsychotic properties are suggested through dopamine receptor antagonism.
Case Studies and Research Findings
- Dosage Effects in Animal Models : A study evaluated the effects of amoxapine derivatives on amyloid-beta generation in transgenic mouse models of Alzheimer’s disease. Results indicated a dose-dependent reduction in amyloid-beta levels, suggesting neuroprotective properties for compounds related to this compound.
- Metabolic Pathways : Metabolism studies have shown that amoxapine is primarily processed by the liver enzyme CYP2D6, which plays a crucial role in determining the pharmacokinetics of the drug. This metabolic pathway may also influence the efficacy and safety profile of this compound.
- Transport and Distribution : It has been noted that similar compounds exhibit high protein binding (approximately 90%), which affects their distribution within biological systems and may enhance their therapeutic potential.
Comparative Analysis
To understand the biological activity of this compound better, it is useful to compare it with related compounds:
Compound | Class | Key Activity |
---|---|---|
Amoxapine | Tetracyclic Antidepressant | Antidepressant effects |
Loxapine | Antipsychotic | Dopamine receptor antagonist |
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for N-2-Chlorobenz-[b,f][1,4]oxazepine-11-yl Amoxapine and its analogs?
The synthesis of dibenzo[b,f][1,4]oxazepine derivatives typically involves cyclocondensation reactions. A novel approach avoids phosgene by using phenyl chloroformate to generate a carbamate intermediate, followed by microwave-assisted urea derivatization and phosphorous oxychloride-induced cyclization . For example, Zaware and Ohlmeyer (2014) synthesized 11-substituted analogs of amoxapine with yields up to 72% using substituted 2-chlorobenzaldehydes and optimized microwave parameters (e.g., 150°C for 20 minutes) .
Q. How is structural characterization of N-2-Chlorobenz-[b,f][1,4]oxazepine derivatives performed?
Structural integrity is verified via a combination of 1H/13C NMR , high-resolution mass spectrometry (HRMS) , and HPLC purity assays . For instance, Gianatassio (2015) confirmed the structure of a related dibenzo[b,f][1,4]oxazepine analog using 1H NMR (δ 7.25–6.85 ppm for aromatic protons) and HRMS (m/z 541.4273 [M+H]+) . Pharmacopeial standards (e.g., USP) also require ≥98.5% purity via chromatographic methods .
Q. What in vitro assays are used to screen the pharmacological activity of this compound class?
Dibenzo[b,f][1,4]oxazepines are screened for receptor binding (e.g., serotonin, dopamine) using radioligand displacement assays and functional cAMP modulation. For example, amoxapine’s antipsychotic activity is linked to antagonism at D2 and 5-HT2A receptors . Anti-inflammatory potential is assessed via TNF-α inhibition assays , as demonstrated in combinatorial studies with prednisolone .
Advanced Research Questions
Q. How can conflicting data on synthetic yields of 11-substituted dibenzo[b,f][1,4]oxazepines be resolved?
Yield discrepancies often arise from substituent electronic effects and reaction scalability . For example, Miyata et al. (2014) reported a 23% yield for DBO 35 via domino reactions with Grignard reagents, while Gutch and Acharya achieved 68–72% yields using PEG-400 and potassium carbonate . Methodological adjustments, such as solvent polarity (DMSO vs. PEG) and stoichiometric control (4 equiv. EtMgBr), are critical for reproducibility .
Q. What mechanistic insights explain the dual antipsychotic and anti-inflammatory activities of amoxapine analogs?
The piperazinyl substituent at position 11 modulates receptor selectivity. Computational docking studies suggest that chloro-substitution at position 2 enhances binding to D2 receptors, while the oxazepine ring influences TNF-α suppression via NF-κB pathway interference . Synergistic effects with corticosteroids (e.g., prednisolone) further validate multi-target mechanisms .
Q. What strategies optimize reaction scalability for gram-scale synthesis of this compound?
Scalability challenges are addressed via:
- Microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes vs. 12 hours conventional) .
- Catalyst optimization : Cs2CO3 improves coupling efficiency in nitrile-to-amide conversions (90% yield) .
- Solvent selection : PEG-300 enhances cyclization yields (89%) compared to DMSO .
Q. Data Contradiction Analysis
Q. How do discrepancies in pharmacological data between in vitro and in vivo models inform future studies?
In vitro TNF-α inhibition by amoxapine analogs may not translate directly to in vivo efficacy due to metabolic instability or blood-brain barrier penetration . For example, 8-hydroxyamoxapine (a metabolite) shows reduced receptor binding compared to the parent compound . Researchers should integrate pharmacokinetic profiling (e.g., microsomal stability assays) and BBB permeability models to reconcile such gaps .
Q. Methodological Recommendations
Propiedades
IUPAC Name |
8-chloro-6-[4-(8-chlorobenzo[b][1,4]benzoxazepin-6-yl)piperazin-1-yl]benzo[b][1,4]benzoxazepine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22Cl2N4O2/c31-19-9-11-25-21(17-19)29(33-23-5-1-3-7-27(23)37-25)35-13-15-36(16-14-35)30-22-18-20(32)10-12-26(22)38-28-8-4-2-6-24(28)34-30/h1-12,17-18H,13-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYJIJQSIRWGPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl)C5=NC6=CC=CC=C6OC7=C5C=C(C=C7)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22Cl2N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10724523 | |
Record name | 11,11'-(Piperazine-1,4-diyl)bis(2-chlorodibenzo[b,f][1,4]oxazepine) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10724523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
541.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1216608-66-0 | |
Record name | 1,4-Bis(2-chlorodibenzo(b,f)(1,4)oxazepine-11-yl)piperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1216608660 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 11,11'-(Piperazine-1,4-diyl)bis(2-chlorodibenzo[b,f][1,4]oxazepine) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10724523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-BIS(2-CHLORODIBENZO(B,F)(1,4)OXAZEPINE-11-YL)PIPERAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S21Y22XI1D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.